Cas no 1805338-20-8 (6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine)

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine is a versatile heterocyclic compound with unique functional groups. It exhibits excellent stability and high purity, making it suitable for various synthetic applications. The presence of amino, bromo, and difluoromethyl groups offers a broad range of synthetic possibilities, facilitating the construction of complex organic molecules. This compound is ideal for research and development in pharmaceuticals, agrochemicals, and materials science.
6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine structure
1805338-20-8 structure
商品名:6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine
CAS番号:1805338-20-8
MF:C7H8BrF2N3
メガワット:252.059327125549
CID:4852893

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine
    • インチ: 1S/C7H8BrF2N3/c8-3-1-5(12)13-4(2-11)6(3)7(9)10/h1,7H,2,11H2,(H2,12,13)
    • InChIKey: QJZJCGAIVRICOD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(N)N=C(CN)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 64.9

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029070195-1g
6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine
1805338-20-8 97%
1g
$1,564.50 2022-04-01

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine 関連文献

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridineに関する追加情報

Introduction to 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine (CAS No. 1805338-20-8)

6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1805338-20-8, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, including its amino, bromo, and difluoromethyl substituents, contribute to its unique chemical properties and potential applications in drug discovery and synthesis.

The presence of multiple functional groups in 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine makes it a versatile intermediate in organic synthesis. The amino group at the 6-position and the aminomethyl group at the 2-position provide opportunities for further derivatization, enabling the construction of more complex molecular architectures. Additionally, the bromo substituent at the 4-position serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential in the synthesis of biaryl compounds. The difluoromethyl group at the 3-position introduces electron-withdrawing effects and can influence the reactivity and selectivity of the molecule in various chemical transformations.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The structural motif of 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine has been investigated for its potential role in modulating various biological pathways. For instance, studies have suggested that pyridine-based compounds may exhibit inhibitory activity against enzymes involved in cancer metabolism. The combination of amino and aminomethyl groups in this molecule could facilitate interactions with biological targets, making it a promising candidate for further pharmacological evaluation.

One of the most compelling aspects of 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine is its utility as a building block in drug development. The bromo substituent allows for facile introduction of other functional groups via palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of active pharmaceutical ingredients (APIs). Furthermore, the difluoromethyl group is a common pharmacophore found in many approved drugs due to its ability to enhance metabolic stability and binding affinity. These features make this compound a valuable asset in medicinal chemistry libraries.

Recent advancements in computational chemistry have also highlighted the importance of 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine in virtual screening campaigns. Molecular docking studies have shown that this compound can interact with specific protein targets, suggesting its potential as an inhibitor or modulator. For example, simulations have indicated that it may bind to enzymes involved in inflammatory pathways, making it a candidate for therapeutic intervention in chronic inflammatory diseases. These computational findings provide a strong rationale for experimental validation and further exploration.

The synthetic routes to 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine have also been optimized for efficiency and scalability. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and improve atom economy. One such approach involves multi-step cascades that utilize transition metal catalysts to achieve complex transformations in a single pot reaction. These methods not only enhance efficiency but also reduce the environmental impact of chemical synthesis.

The versatility of 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine extends beyond pharmaceutical applications. It has been explored as a precursor in materials science, particularly in the development of organic electronic materials such as OLEDs (organic light-emitting diodes). The electron-withdrawing nature of the difluoromethyl group and the conjugated system provided by the pyridine ring make this compound suitable for applications in optoelectronic devices.

In conclusion, 6-Amino-2-(aminomethyl)-4-bromo-3-(difluoromethyl)pyridine (CAS No. 1805338-20-8) is a multifaceted compound with significant potential in both pharmaceutical and materials science domains. Its unique structural features and reactivity make it an invaluable intermediate for synthetic chemists and a promising candidate for drug discovery efforts. As research continues to uncover new applications for this molecule, its importance is likely to grow further, solidifying its place as a key component in modern chemical research.

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